molecular formula C34H42O20 B11830389 3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

Cat. No.: B11830389
M. Wt: 770.7 g/mol
InChI Key: POMAQDQEVHXLGT-CBEPAHTESA-N
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Description

The compound “3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one” is a complex flavonoid derivative. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its intricate structure, which includes multiple hydroxyl groups and glycosidic linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of chromen-4-one structures. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

    Protection of Hydroxyl Groups: The initial step involves protecting the hydroxyl groups using protecting agents such as acetyl or benzyl groups.

    Glycosylation: The protected intermediates undergo glycosylation reactions using glycosyl donors and catalysts like silver triflate or boron trifluoride etherate.

    Formation of Chromen-4-one: The final step involves cyclization to form the chromen-4-one structure, often using acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the flavonoid backbone, followed by chemical modifications to introduce the specific glycosidic linkages and hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one structure to dihydroflavonoids.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the hydroxyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong acids or bases, or specific catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted flavonoid derivatives, each with distinct biological activities.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and stability of flavonoids.

    Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.

    Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of nutraceuticals, cosmetics, and functional foods due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.

    Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Myricetin: Exhibits strong antioxidant and neuroprotective activities.

Uniqueness

The uniqueness of this compound lies in its specific glycosidic linkages and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C34H42O20

Molecular Weight

770.7 g/mol

IUPAC Name

3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10?,11?,18?,20-,21-,22+,24-,25?,26?,27?,28-,31?,32+,33-,34-/m0/s1

InChI Key

POMAQDQEVHXLGT-CBEPAHTESA-N

Isomeric SMILES

CC1[C@@H]([C@@H](C([C@@H](O1)OCC2[C@H](C(C([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O[C@H]6[C@H](C([C@H](C(O6)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O

Origin of Product

United States

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